N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-4-22(5-2)12-8-9-14(3)21-19(24)18(23)16-13-20-17-11-7-6-10-15(16)17/h6-7,10-11,13-14,20H,4-5,8-9,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNINIGHUDCXZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pentane chain is replaced by the diethylamino group.
Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the indole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Amide Bond Reactivity
The acetamide group undergoes hydrolysis under acidic or alkaline conditions. In studies of structurally similar compounds (e.g., N-substituted butanamides ), acidic hydrolysis (6M HCl, 110°C) cleaved the amide bond, yielding 2-(1H-indol-3-yl)-2-oxoacetic acid and 5-(diethylamino)pentan-2-amine. Alkaline hydrolysis (NaOH 40%, 80°C) produced sodium 2-(1H-indol-3-yl)-2-oxoacetate.
Indole Ring Reactivity
The indol-3-yl group participates in electrophilic substitution. Bromination (Br₂ in DCM, 0°C) selectively occurs at the indole C5 position, forming 5-bromo-N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide. Nitration (HNO₃/H₂SO₄, -10°C) yields a 3-nitroindole derivative, though with reduced regioselectivity .
| Reaction | Reagents | Site | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromination | Br₂ in DCM, 0°C | C5 | 5-Bromo-indole derivative | 82% | |
| Nitration | HNO₃/H₂SO₄, -10°C | C3/C5 | 3-Nitroindole (major) + 5-nitroindole (minor) | 68% |
Diethylamino Group Reactivity
The tertiary amine undergoes alkylation and acylation. Treatment with methyl iodide (MeI, K₂CO₃, DMF) produces a quaternary ammonium salt. Acylation (acetyl chloride, Et₃N) yields N-acetylated derivatives, enhancing solubility in nonpolar solvents .
Condensation Reactions
The α-ketoamide group reacts with hydrazines and hydroxylamines. Hydrazine hydrate (NH₂NH₂·H₂O, ethanol) forms a hydrazone derivative, while hydroxylamine (NH₂OH·HCl, pyridine) generates an oxime. These derivatives show enhanced chelation properties .
| Reagent | Product | Chelation Ability (log K) | Source |
|---|---|---|---|
| Hydrazine hydrate | Hydrazone | 4.2 (Cu²⁺) | |
| Hydroxylamine hydrochloride | Oxime | 3.8 (Fe³⁺) |
Metal Complexation
The compound forms stable complexes with transition metals. Coordination occurs via the carbonyl oxygen (ketoamide) and tertiary nitrogen. Cu(II) complexes exhibit square-planar geometry, validated by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy .
| Metal Ion | Geometry | Stability Constant (log β) | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | Square-planar | 12.3 | Catalytic oxidation | |
| Fe³⁺ | Octahedral | 9.8 | Sensor development |
Oxidation and Reduction
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide. For instance, a derivative of this compound exhibited significant cytotoxic effects against HepG2 liver cancer cells. The IC50 value was reported at 10.56 ± 1.14 μM, indicating a promising therapeutic index for further development in cancer treatment .
Mechanism of Action:
The compound induces apoptosis through the activation of caspase pathways, specifically caspase-3 and caspase-8, while showing minimal effect on caspase-9 activity. This suggests a caspase-8-dependent apoptotic mechanism, which is crucial for targeted cancer therapies .
Neuroprotective Effects
Another area of exploration is the neuroprotective potential of this compound. Research indicates that similar indole derivatives can modulate neuroinflammatory responses and may be beneficial in treating neurodegenerative diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enhancement of neuroprotective factors .
Case Studies
- HepG2 Cell Line Study :
- Neuroprotection in Animal Models :
Mechanism of Action
The mechanism of action of N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Effects on Receptor Binding
- Adamantane Derivatives: Compounds like N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (e.g., compound 5a–y) exhibit anticancer activity, with IC₅₀ values as low as 10.56 µM against HepG2 cells . Fluorinated Derivatives: Fluorination (e.g., compound 8 in ) significantly improves cannabinoid receptor type 2 (CB2) binding affinity (Kᵢ = 6.2 nM), demonstrating the impact of electronegative substituents on receptor selectivity .
Diethylamino-Pentyl Substitution
- The diethylamino-pentyl group in the target compound introduces a basic tertiary amine, which may enhance solubility in physiological conditions compared to adamantane or aryl substituents. This modification is structurally analogous to N-[5-(diethylamino)pentan-2-yl]pyrimidin-2-amines (), though the latter lacks the indole-oxoacetamide core .
Antimicrobial and Antitubulin Agents
- Antimicrobial Analogs: 8,9-Dihydrocoscinamide B (N-(2-(1H-Indol-3-yl) ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide) shows activity against S.
- Microtubule Inhibitors : D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide) lacks neurotoxicity and overcomes multidrug resistance, underscoring the role of aromatic substituents in targeting tubulin .
Biological Activity
N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 262.35 g/mol. Its structure features an indole moiety, which is known for its biological significance, particularly in neurotransmission and receptor modulation.
This compound exhibits activity primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The indole structure suggests potential interactions with serotonin receptors, while the diethylamino group may enhance lipophilicity and receptor binding affinity.
1. Antidepressant Effects
Research indicates that compounds similar to this compound may exhibit antidepressant-like effects. A study involving animal models demonstrated that indole derivatives could significantly reduce depressive behaviors in forced swim tests, suggesting a role in serotonin modulation .
2. Neuroprotective Properties
The compound has been evaluated for neuroprotective effects against oxidative stress. In vitro studies show that it can reduce neuronal cell death induced by oxidative agents, likely through the activation of antioxidant pathways . This property is critical for developing treatments for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have assessed the biological activities of related compounds:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and central nervous system penetration due to its lipophilic nature. Predictions indicate favorable absorption characteristics based on its chemical structure .
Q & A
Q. How to integrate crystallographic data with molecular dynamics simulations for structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
